

physical and chemical properties of (S)-4-Isopropylloxazolidine-2-thione

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Compound of Interest

Compound Name: (S)-4-Isopropylloxazolidine-2-thione

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An In-depth Technical Guide to (S)-4-Isopropylloxazolidine-2-thione

(S)-4-Isopropylloxazolidine-2-thione, a chiral heterocyclic compound, is a valuable asset in the field of organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Core Properties

(S)-4-Isopropylloxazolidine-2-thione is a white to off-white solid at room temperature. Its structure features a five-membered oxazolidine ring with a sulfur atom double-bonded to the C2 carbon, and an isopropyl group at the C4 position, conferring chirality to the molecule.

A summary of the key physical and chemical properties is presented in the table below.

Property	Value
Molecular Formula	C ₆ H ₁₁ NOS
Molecular Weight	145.23 g/mol
CAS Number	84272-19-5
IUPAC Name	(4S)-4-(1-methylethyl)-1,3-oxazolidine-2-thione
Melting Point	84-85 °C
Appearance	White to off-white solid
Solubility	Good solubility in most organic solvents like chloroform, dichloromethane, and ethyl acetate. Limited solubility in water.
Optical Rotation	[α] ¹⁹ _D -18.7 (c 0.38, CHCl ₃)[1]

The spectral data provides confirmation of the compound's structure.

¹H NMR (CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.3	m	1H	H-4
~4.1	t	1H	H-5a
~3.6	dd	1H	H-5b
~2.4	m	1H	CH (isopropyl)
~1.0	d	3H	CH ₃ (isopropyl)
~0.9	d	3H	CH ₃ (isopropyl)
~8.0	br s	1H	NH

¹³C NMR (CDCl₃):

Chemical Shift (ppm)	Assignment
~190	C=S (C-2)
~70	O-CH ₂ (C-5)
~60	N-CH (C-4)
~30	CH (isopropyl)
~18	CH ₃ (isopropyl)
~17	CH ₃ (isopropyl)

FT-IR (KBr, cm⁻¹):

Wavenumber (cm ⁻¹)	Assignment
~3200	N-H stretch
~2960	C-H stretch (aliphatic)
~1226	C=S stretch[2]
~1150	C-O-C stretch

Mass Spectrometry (EI):

m/z	Assignment
145	[M] ⁺
102	[M - C ₃ H ₇] ⁺ [2]
57	[C ₃ H ₇] ⁺ [2]

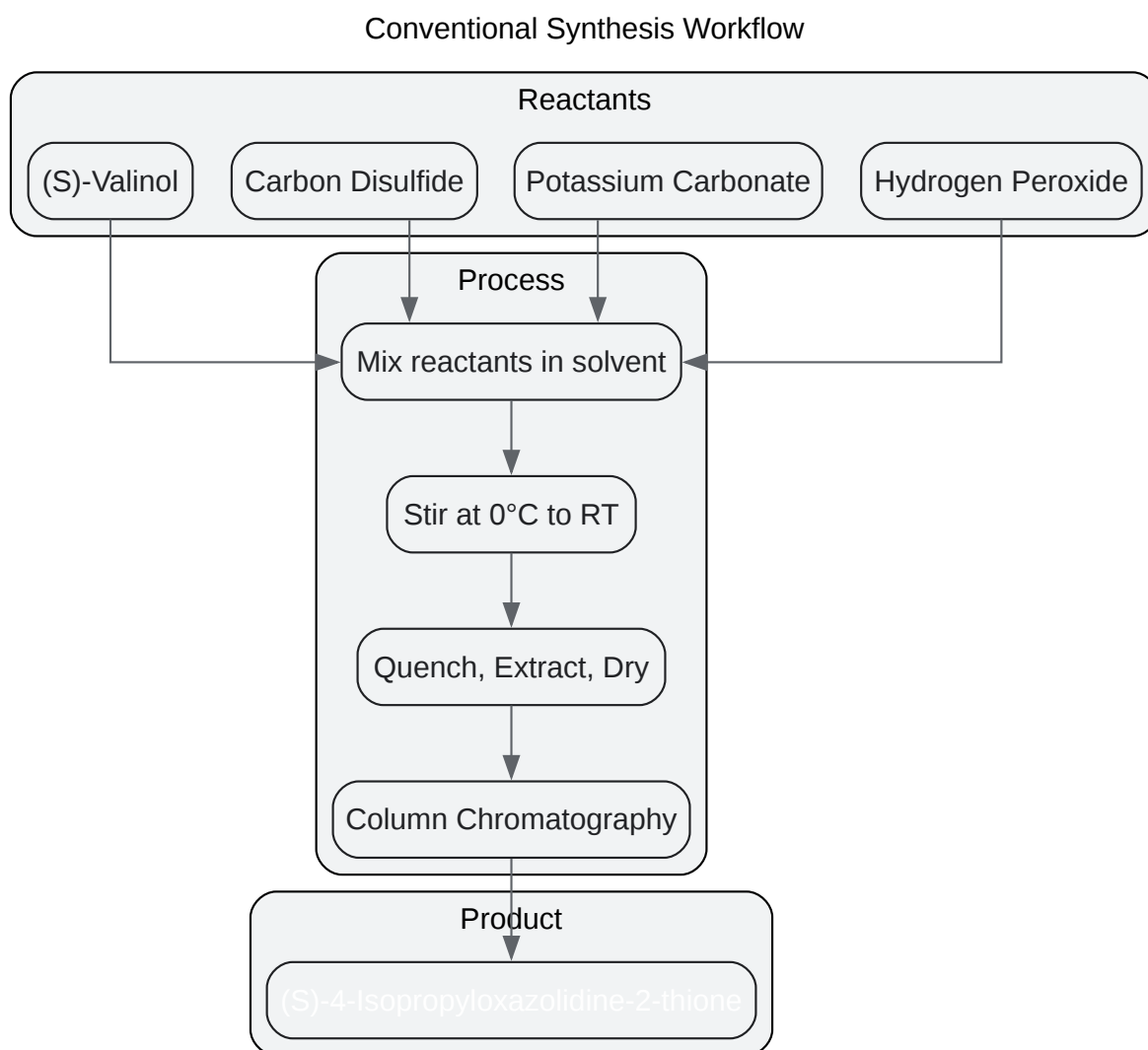
Synthesis Protocols

(S)-4-Isopropylloxazolidine-2-thione is most commonly synthesized from the chiral amino alcohol (S)-valinol. Both conventional heating and microwave-assisted methods have been developed.

This method involves the reaction of (S)-valinol with carbon disulfide in the presence of a base. A highly practical procedure utilizes potassium carbonate and hydrogen peroxide to facilitate the cyclization[3].

Experimental Protocol:

- To a solution of (S)-valinol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add potassium carbonate (1.0 eq).
- Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise.
- After stirring for 30 minutes, slowly add hydrogen peroxide (1.1 eq) while maintaining the temperature below 10 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **(S)-4-Isopropylloxazolidine-2-thione**.



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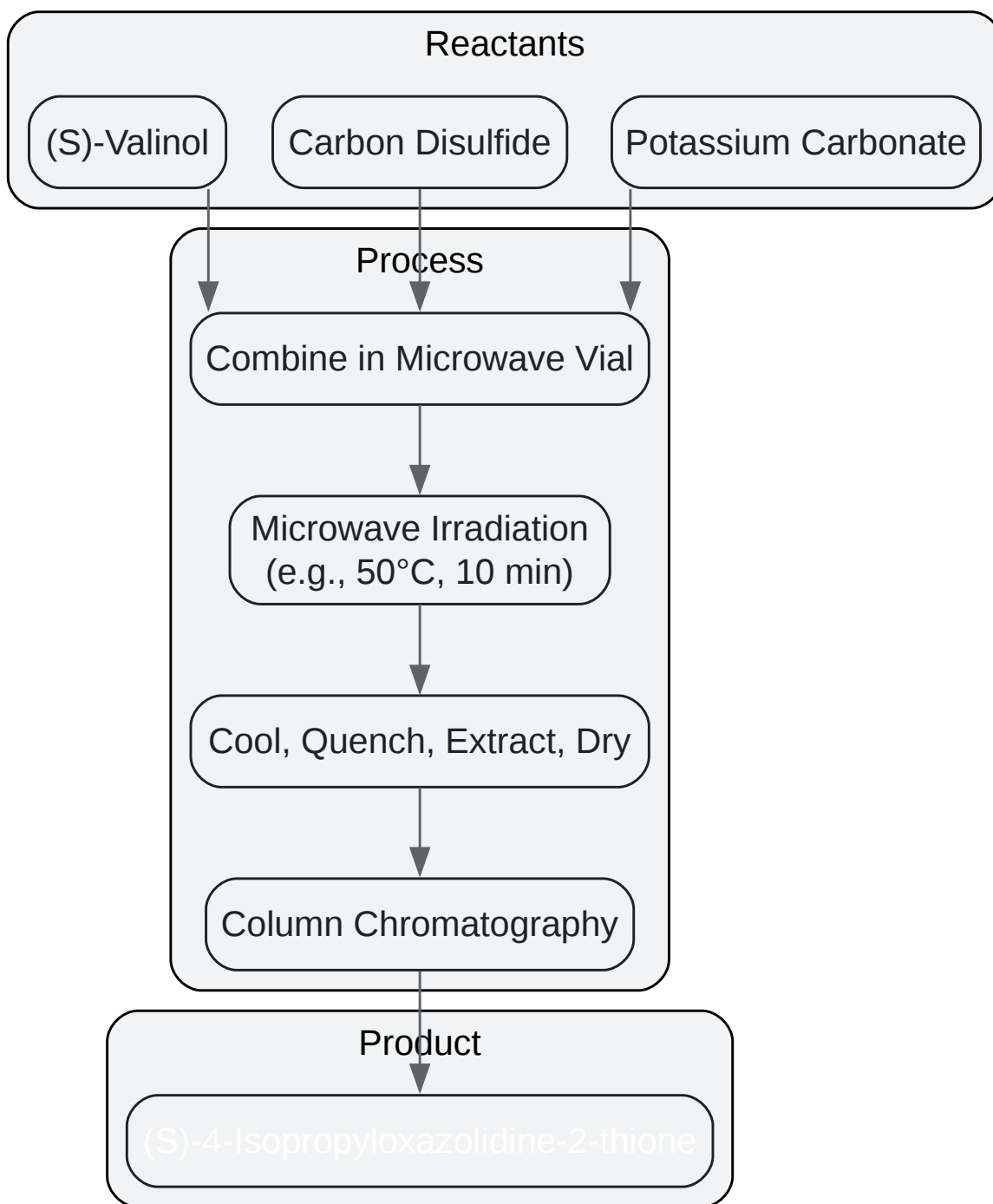
Caption: Conventional Synthesis Workflow.

Microwave irradiation offers a significant reduction in reaction time and often leads to improved yields compared to conventional heating.

Experimental Protocol:

- In a dedicated microwave process vial, combine (S)-valinol (1.0 eq), potassium carbonate (1.0 eq), and carbon disulfide (1.5 eq) in a suitable solvent (e.g., dichloromethane/water)[4].
- Seal the vial and place it in a microwave reactor.
- Irradiate the mixture at a controlled temperature (e.g., 50 °C) and power (e.g., 50 W) for a short duration (e.g., 10 minutes).
- After cooling, work up the reaction mixture as described in the conventional synthesis protocol.
- Purify the product by column chromatography.

Microwave-Assisted Synthesis Workflow

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Caption: Microwave-Assisted Synthesis Workflow.

Application in Asymmetric Synthesis

(S)-4-Isopropylloxazolidine-2-thione is widely employed as a chiral auxiliary in asymmetric synthesis, most notably in stereoselective aldol reactions. The bulky isopropyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus achieving high diastereoselectivity.

The following is a general protocol for an asymmetric aldol reaction using an N-acyl derivative of **(S)-4-Isopropylloxazolidine-2-thione**.

Experimental Protocol:

Step 1: N-Acylation

- Dissolve **(S)-4-Isopropylloxazolidine-2-thione** (1.0 eq) in anhydrous THF and cool to -78 °C.
- Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
- Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).
- Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Quench the reaction with saturated aqueous NH₄Cl and extract the product.
- Purify the N-acyl derivative by column chromatography.

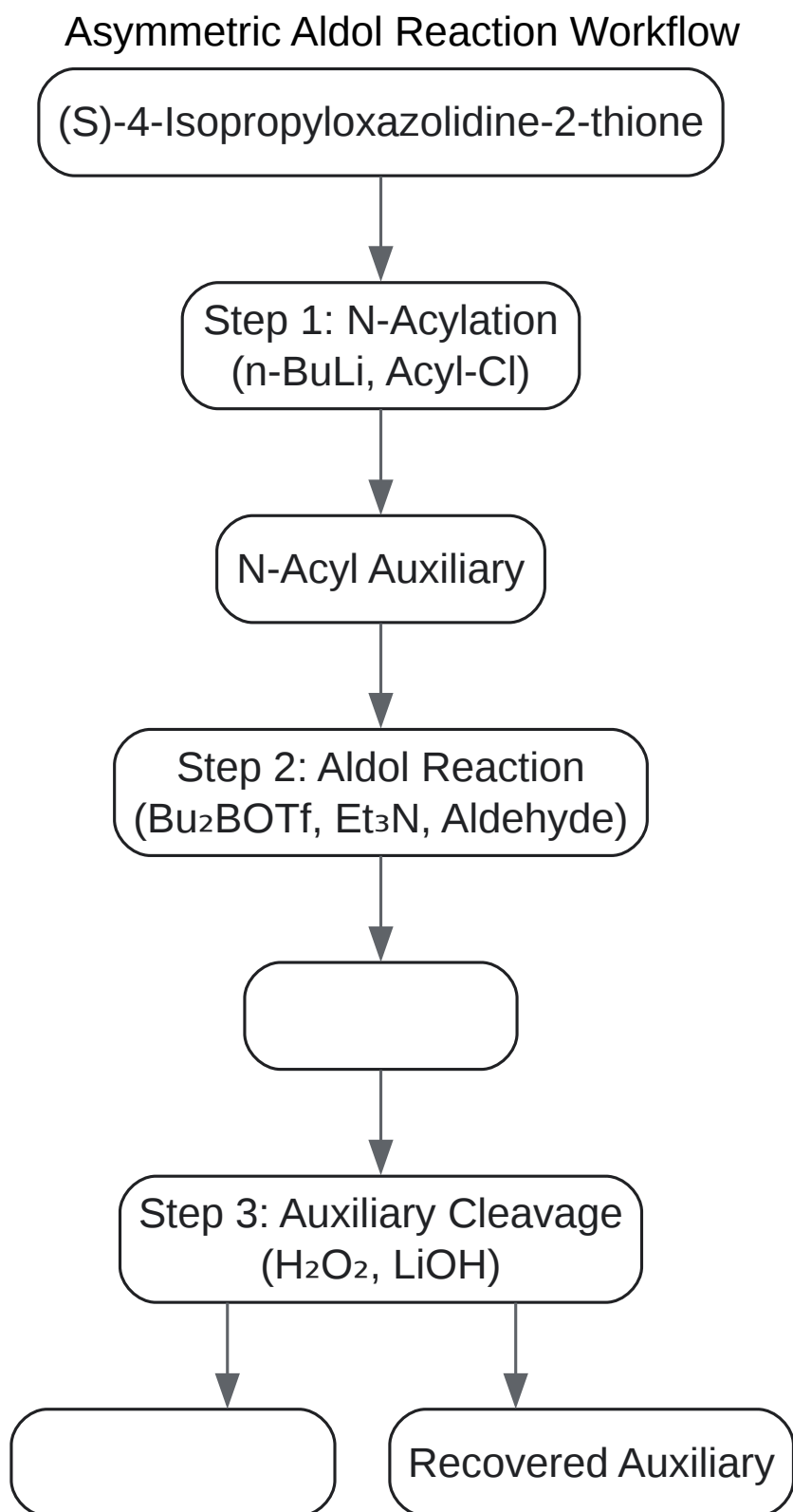
Step 2: Aldol Reaction

- Dissolve the N-acyl derivative (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
- Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).
- Stir at 0 °C for 30 minutes, then cool to -78 °C.
- Add the aldehyde (1.5 eq) dropwise.
- Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

- Quench the reaction with a pH 7 phosphate buffer and extract the aldol adduct.
- Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

- Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water at 0 °C.
- Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
- Stir at 0 °C for 4 hours.
- Quench the reaction with an aqueous solution of Na₂SO₃.
- The chiral auxiliary can be recovered from the organic layer after extraction.
- Acidify the aqueous layer and extract the desired β-hydroxy acid product.



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Caption: Asymmetric Aldol Reaction Workflow.

Biological Activity

While the broader class of oxazolidinones and thiazolidinones has been investigated for various biological activities, including antibacterial and antifungal properties, specific studies on the biological activity of **(S)-4-Isopropylloxazolidine-2-thione** are limited in publicly available literature. Its primary application remains in the realm of asymmetric synthesis as a chiral auxiliary. Further research is required to fully elucidate any potential pharmacological properties of this specific compound.

Safety and Handling

(S)-4-Isopropylloxazolidine-2-thione should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for the understanding and utilization of **(S)-4-Isopropylloxazolidine-2-thione** in a research and development setting. Its robust performance as a chiral auxiliary, coupled with well-established synthetic routes, ensures its continued importance in modern organic chemistry.

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